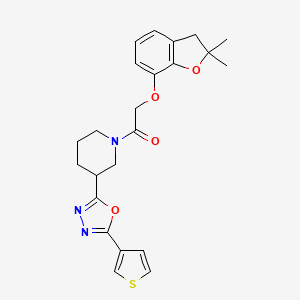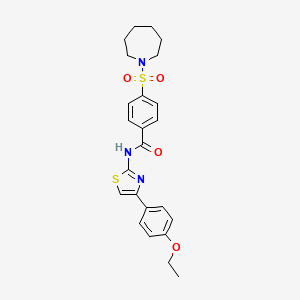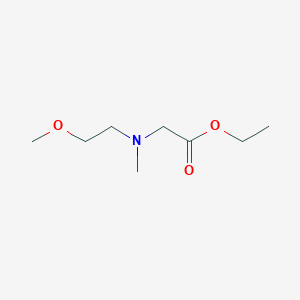![molecular formula C15H17FN4O2S B2383206 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-52-8](/img/structure/B2383206.png)
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activities
Compounds containing fluorophenyl and thiadiazolyl groups, similar to the structure , have been synthesized and evaluated for their biological activities, including antibacterial and antimycobacterial effects. For example, studies have shown that fluorine-containing thiadiazolotriazinones exhibit promising antibacterial activity against a range of microorganisms at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, derivatives of sparfloxacin, another fluoroquinolone, have been synthesized and shown moderate activity against Gram-positive bacteria and poor activity against Gram-negative bacteria, indicating the potential of such compounds in the treatment of bacterial infections (Gurunani, G., Agrawal, K., Walde, S. R., & Ittadwar, A., 2022).
Antidepressant and Antimicrobial Properties
Further research into the applications of fluorophenylpiperazine derivatives has highlighted their potential as selective serotonin reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile, suggesting their use in the treatment of depression and related disorders. Although initial findings indicate that these compounds exhibit less potency than traditional SSRIs, their unique structure may offer advantages in reducing side effects associated with sexual dysfunction (Dorsey, J., Miranda, M. G., Cozzi, N., & Pinney, K., 2004). Additionally, some of these compounds have been found to possess significant antimicrobial activity, further underscoring their potential utility in medical applications.
Anticancer Potential
Compounds with a similar structure have been synthesized and evaluated for their binding capabilities with DNA, revealing significant intercalative binding. Such binding suggests potential applications in anticancer therapies, as the ability to interact with DNA could be leveraged to inhibit cancer cell growth or induce apoptosis in tumor cells (Farooqi, S. I., Arshad, N., Channar, P., Perveen, F., Saeed, A., Larik, F. A., & Javeed, A., 2018).
Antiviral and Antimalarial Effects
Research into the applications of fluorophenyl and thiadiazolyl derivatives has also extended into the antiviral and antimalarial domains. For instance, compounds incorporating these moieties have demonstrated inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria, offering a foundation for the development of new antimalarial agents. The structural elements critical for antiplasmodial activity have been identified, providing insights into the design of more effective treatments (Mendoza, A., Pérez-Silanes, S., Quiliano, M., Pabón, A., Galiano, S., González, G., Garavito, G., Zimic, M., Vaisberg, A., Aldana, I., Monge, A., & Deharo, E., 2011).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-11(22-13-5-3-2-4-12(13)16)15(21)20-8-6-19(7-9-20)14-10-17-23-18-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMITOBALOJBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2383123.png)
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)
![4-(Mesitylsulfonyl)-8-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2383126.png)
amino}propanoic acid](/img/structure/B2383128.png)

![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)


![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)

![(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2383140.png)
![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride](/img/structure/B2383142.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one](/img/structure/B2383146.png)